molecular formula C11H15BrClNO B2970891 (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 2126144-34-9

(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B2970891
CAS No.: 2126144-34-9
M. Wt: 292.6
InChI Key: HPADWEBXVXYOAT-PPHPATTJSA-N
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Description

(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride (CAS 1217465-98-9) is a chiral pyrrolidine-based building block of high interest in medicinal chemistry and drug discovery research . The compound features a stereogenic center in the (S) configuration, a critical feature for developing selective ligands that interact with enantioselective biological targets such as proteins and enzymes . The 4-bromophenoxy moiety attached to the pyrrolidine scaffold offers a versatile handle for further synthetic modifications via cross-coupling reactions, allowing researchers to explore diverse chemical space. The saturated, non-planar nature of the pyrrolidine ring contributes to a significant three-dimensional coverage and influences key physicochemical parameters, which can be leveraged to optimize the solubility and lipophilicity of drug candidates . This makes it a valuable intermediate for synthesizing compounds for potential applications in central nervous system diseases, cancer, and inflammatory diseases . As a hydrochloride salt, the compound offers enhanced stability and solubility for research applications. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[(4-bromophenoxy)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPADWEBXVXYOAT-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of (2S)-2-pyrrolidinemethanol with 4-bromophenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield. The purification of the compound is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenoxy group to other functional groups.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with a pyrrolidine backbone, featuring a five-membered ring containing one nitrogen atom and a bromophenoxy group, which contributes to its properties and biological activities. The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for applications in medicinal chemistry.

Applications

(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride has applications in various fields.

Pharmaceutical Development It serves as a building block in the synthesis of more complex molecules. It can be modified to enhance its biological activity or to create derivatives with novel properties. It is also investigated for potential therapeutic properties and as a lead compound in drug development.

Biological Activity The biological activity of (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride is significant in pharmacology, with potential effects on various biological systems. Biological assays are typically employed to quantify these activities and establish dose-response relationships.

Interaction studies are essential for understanding how (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride interacts with biological systems. These studies often involve:

  • Ligand-binding assays
  • Enzyme inhibition assays
  • Cell-based assays

Such studies are crucial for determining the safety and efficacy of the compound as a therapeutic agent.

Structural Similarities

Several compounds share structural similarities with (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride.

Compound NameStructure TypeUnique Features
4-BromophenolPhenolic CompoundSimple structure; used in various industrial applications.
PyrrolidineAliphatic AmineBasic structure; serves as a building block in organic synthesis.
4-(Bromomethyl)phenolBrominated PhenolSimilar substitution pattern; often used in polymer chemistry.
(S)-N-(4-Bromobenzyl)prolineAmino Acid DerivativeContains an amino acid backbone; potential for peptide synthesis.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(2S)-2-[(4-Chlorophenoxy)methyl]pyrrolidine Hydrochloride (CAS: CID 28750003)
  • Molecular Formula: C₁₁H₁₄ClNO
  • Molecular Weight : 244.7 g/mol
  • Key Differences :
    • Chlorine replaces bromine at the para position, reducing molecular weight and altering electronic properties (chlorine is less polarizable than bromine).
    • SMILES: C1C[C@H](NC1)COC2=CC=C(C=C2)Cl .
    • Predicted to have a collision cross-section and solubility profile distinct from the bromo analog due to halogen size and electronegativity.
(S)-2-(4-Bromophenyl)pyrrolidine Hydrochloride (CAS: 1189152-82-6)
  • Similarity Score : 0.98 (structural similarity) .
  • Key Differences: The bromophenyl group is directly attached to the pyrrolidine ring instead of via a phenoxymethyl linker.
2-(3-Bromophenyl)pyrrolidine Hydrochloride (CAS: 1391452-66-6)
  • Similarity Score : 0.96 .
  • Key Differences :
    • Bromine is at the meta position, which may reduce steric hindrance compared to the para-substituted analog.
    • Meta substitution often impacts receptor binding affinity due to altered spatial orientation.

Functional Group Variants

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 1049734-21-5)
  • Molecular Formula: C₁₃H₁₆BrClNO₂
  • Molecular Weight : 356.6 g/mol .
  • Key Differences :
    • A carboxylic acid group at the 2-position and a 4-bromobenzyl substituent at the 4-position.
    • The carboxylic acid enhances hydrophilicity, which may improve solubility but reduce membrane permeability compared to the target compound.
2-[(3-Fluoro-2-Methoxyphenyl)methyl]pyrrolidine Hydrochloride (CAS: 2155854-81-0)
  • Molecular Formula: C₁₂H₁₇ClFNO
  • Molecular Weight : 245.7 g/mol .
  • Key Differences :
    • Incorporates a fluorine atom and methoxy group, increasing electronegativity and steric bulk.
    • Fluoro substituents often enhance metabolic stability but may alter target selectivity.

Complex Derivatives

(2S,4S)-Methyl 4-(2-Bromo-4-(2-Phenylpropan-2-yl)Phenoxy)Pyrrolidine-2-Carboxylate Hydrochloride (CAS: 1354488-44-0)
  • Molecular Formula: C₂₁H₂₅BrClNO₃
  • Molecular Weight : 454.8 g/mol .
  • Key Differences :
    • A bulky 2-phenylpropan-2-yl group and ester functionality increase molecular weight and lipophilicity.
    • The ester group may confer prodrug properties, unlike the target compound’s simpler structure.
2-([(4-Methylphenyl)Sulfonyl]Methyl)Pyrrolidine Hydrochloride (CAS: 1864053-45-1)
  • Molecular Formula: C₁₂H₁₈ClNO₂S
  • Molecular Weight : 275.8 g/mol .
  • The 4-methylphenyl group adds steric bulk, which may hinder binding to certain targets.

Comparative Analysis Table

Compound Name CAS Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features
(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine HCl 860640-18-2* 4-Bromophenoxymethyl C₁₁H₁₄BrNO·HCl 308.6 Chiral center, ether linker
(2S)-2-[(4-Chlorophenoxy)methyl]pyrrolidine HCl CID 28750003 4-Chlorophenoxymethyl C₁₁H₁₄ClNO 244.7 Smaller halogen, lower MW
(S)-2-(4-Bromophenyl)pyrrolidine HCl 1189152-82-6 Direct 4-bromophenyl attachment C₁₀H₁₃BrClN 262.6 No ether oxygen
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-COOH HCl 1049734-21-5 4-Bromobenzyl + carboxylic acid C₁₃H₁₆BrClNO₂ 356.6 Enhanced hydrophilicity
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine HCl 2155854-81-0 Fluoro-methoxybenzyl C₁₂H₁₇ClFNO 245.7 Increased metabolic stability

Research Implications

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance binding affinity in hydrophobic pockets .
  • Linker Importance: The phenoxymethyl group in the target compound provides flexibility and ether oxygen-mediated hydrogen bonding, absent in direct phenyl analogs .
  • Functional Groups : Carboxylic acids (e.g., in ) improve solubility but may limit blood-brain barrier penetration, whereas esters () serve as prodrug candidates .

Limitations and Data Gaps

  • Physical properties (e.g., melting point, solubility) for most compounds are unavailable .

Biological Activity

(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride, with the CAS number 1217465-98-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14BrClN2O
  • Molecular Weight : 299.6 g/mol
  • IUPAC Name : (2S)-2-[(4-bromophenoxy)methyl]pyrrolidine hydrochloride

Synthesis

The synthesis of (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-bromobenzyl alcohol under acidic conditions to form the desired hydrochloride salt. This method has been optimized for yield and purity in laboratory settings.

The biological activity of (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. The presence of the bromine substituent is believed to enhance these properties by increasing the lipophilicity and stability of the compound .
  • Anticancer Potential : Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine have been tested against A549 lung adenocarcinoma cells, showing varying degrees of efficacy .

Antimicrobial Activity

CompoundTarget OrganismMIC (μg/mL)Reference
(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidineStaphylococcus aureus (MRSA)32
Similar Pyrrolidine DerivativeEscherichia coli64
5-Oxopyrrolidine DerivativeA549 Lung Cancer CellsIC50 = 66%

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that pyrrolidine derivatives with halogen substitutions exhibited potent antibacterial activity against various strains, including MRSA. The incorporation of bromine at the para position significantly enhanced the antimicrobial efficacy compared to non-halogenated analogs .
  • Anticancer Activity : Research on novel pyrrolidine derivatives indicated that certain modifications could lead to selective cytotoxicity against cancer cells while sparing normal cells. For example, compounds with specific substitutions on the phenyl ring showed improved anticancer activity in vitro .

Q & A

Q. What are the recommended synthetic routes for (2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a structurally similar pyrrolidine derivative was synthesized by reacting a halogenated aromatic compound (e.g., 4-bromophenol) with a pyrrolidine precursor in dichloromethane under basic conditions (NaOH) . Key intermediates should be characterized using:
  • NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry.
  • HPLC-MS to verify purity (>98%) and molecular weight .
  • X-ray crystallography (if crystalline) to resolve absolute configuration .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :
  • Storage : Store under inert gas (N₂/Ar) at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Safety : Use PPE (gloves, goggles) and fume hoods due to risks of skin/eye irritation (H315, H319) . For spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .

Q. What analytical techniques are critical for assessing purity and stereochemical integrity?

  • Methodology :
  • Chiral HPLC with a cellulose-based column (e.g., Chiralpak®) to confirm enantiomeric excess (ee) >99% .
  • TGA/DSC to evaluate thermal stability and detect hydrate/solvate formation .
  • Elemental analysis to validate stoichiometry (e.g., C, H, N, Br content) .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers of pyrrolidine derivatives be resolved?

  • Methodology :
  • Use NOESY/ROESY to identify spatial proximity of protons, distinguishing axial vs. equatorial substituents on the pyrrolidine ring .
  • Compare experimental optical rotation with literature values for chiral analogs (e.g., (R)-2-(4-fluorophenyl)pyrrolidine hydrochloride) .
  • DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and match experimental data .

Q. What strategies optimize reaction yield in the presence of competing side reactions (e.g., ring-opening or oxidation)?

  • Methodology :
  • Temperature control : Maintain reactions at 0–5°C to suppress epimerization .
  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency (e.g., Suzuki-Miyaura for aryl-pyrrolidine bonds) .
  • Additives : Use radical inhibitors (e.g., BHT) or chelating agents (EDTA) to mitigate oxidation .

Q. How can researchers validate the biological activity of this compound while minimizing off-target effects?

  • Methodology :
  • SAR studies : Synthesize analogs (e.g., 4-chlorophenoxy or fluorinated variants) to isolate pharmacophore contributions .
  • In vitro assays : Pair with counter-screens (e.g., HEK293 cytotoxicity) to rule out nonspecific binding .
  • Metabolic profiling : Use LC-HRMS to identify metabolites in hepatocyte models, guiding structural modifications for stability .

Data Contradiction Analysis

Q. Why might reported solubility values vary across studies, and how can this be addressed experimentally?

  • Resolution :
  • Solvent history : Pre-dry the compound to remove hygroscopic effects .
  • pH dependence : Test solubility in buffered solutions (pH 1–12) to account for protonation states .
  • Co-solvents : Use DMSO-water gradients (0–10% DMSO) to enhance dissolution without denaturation .

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